2,4-Dimethylfuran-3-amine

Description

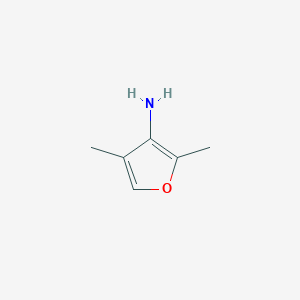

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

2,4-dimethylfuran-3-amine |

InChI |

InChI=1S/C6H9NO/c1-4-3-8-5(2)6(4)7/h3H,7H2,1-2H3 |

InChI Key |

DZQPHOZTEOOZQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=C1N)C |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 2,4 Dimethylfuran 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 2,4-Dimethylfuran-3-amine, specific signals corresponding to the different types of protons in the molecule are expected. The electron-donating amino group and the methyl groups significantly influence the chemical shifts of the furan (B31954) ring proton. The protons of the primary amine group are expected to appear as a broad singlet, the exact position of which can depend on solvent and concentration. The proton on the furan ring (H-5) would likely appear as a singlet, influenced by the adjacent methyl and amino groups. The two methyl groups at positions 2 and 4 are in distinct chemical environments and are therefore expected to produce two separate singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | 3.0 - 4.5 | broad singlet |

| -CH₃ (at C2) | ~2.1 | singlet |

| -CH₃ (at C4) | ~1.9 | singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are anticipated, corresponding to the six carbon atoms in unique electronic environments. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms udel.eduoregonstate.edu. The carbons of the furan ring will appear in the aromatic/alkene region, with their specific shifts determined by the attached substituents. The carbon atom bonded to the amino group (C-3) is expected to be significantly shifted downfield. The two methyl carbons will appear in the upfield (aliphatic) region of the spectrum. General chemical shift ranges for similar structures can be used to predict these values compoundchem.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~145 |

| C3 | ~125 |

| C4 | ~115 |

| C5 | ~138 |

| -CH₃ (at C2) | ~13 |

Vibrational Spectroscopic Characterization (Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine group and the substituted furan ring.

As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. libretexts.org An N-H bending (scissoring) vibration should also be visible around 1580-1650 cm⁻¹. libretexts.org The C-N stretching vibration for an aromatic amine typically appears in the 1250-1335 cm⁻¹ range. The furan ring itself will exhibit several characteristic vibrations. These include C-H stretching for the ring proton just above 3000 cm⁻¹, C=C stretching vibrations within the ring (typically 1450-1600 cm⁻¹), and C-O-C stretching vibrations. Studies on other furan derivatives show characteristic bands for the furan ring around 1225 cm⁻¹ and 1020 cm⁻¹ researchgate.net.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |

| Amine (N-H) | Bending (Scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium to Weak |

| Furan Ring (C=C) | Stretch | 1450 - 1600 | Medium |

| Aromatic C-N | Stretch | 1250 - 1335 | Medium to Strong |

Mass Spectrometric Investigations

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (C₆H₉NO), the molecular weight is 111.14 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 111.

Fragmentation patterns are predictable based on the structure. Alpha-cleavage adjacent to the amine is a common pathway for amines. The loss of a methyl group (CH₃•) from the molecular ion would result in a fragment at m/z 96. Another potential fragmentation involves the cleavage of the furan ring. The fragmentation of N-alkyl-α-amino acids often involves complex rearrangements and the formation of nitrile cations nih.gov. Similar complex fragmentation pathways could be expected for this compound, potentially involving the loss of HCN (m/z 84) or CO (m/z 83).

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 111 | [M]⁺ (Molecular Ion) |

| 96 | [M - CH₃]⁺ |

| 83 | [M - CO]⁺ |

Elemental Composition Determination

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For this compound, with the molecular formula C₆H₉NO, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen. This technique would be used to confirm the purity and empirical formula of a synthesized sample.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 72.06 | 64.84% |

| Hydrogen | H | 1.008 | 9.072 | 8.16% |

| Nitrogen | N | 14.01 | 14.01 | 12.60% |

| Oxygen | O | 16.00 | 16.00 | 14.40% |

| Total | C₆H₉NO | | 111.14 | 100.00% |

X-ray Crystallographic Studies on Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, it is common practice to synthesize derivatives to facilitate crystallization. For instance, converting the primary amine into an amide or a salt can introduce hydrogen bonding or ionic interactions that promote the formation of high-quality crystals. A crystallographic study would definitively confirm the connectivity of the atoms, the planarity of the furan ring, and provide precise bond lengths and angles, offering unambiguous proof of the molecular structure.

Intermolecular Interaction Analysis via Hirshfeld Surfaces of Derivatives

The investigation of intermolecular interactions is crucial for understanding the packing of molecules in a crystalline solid, which in turn influences the material's physical properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. While specific studies on this compound are not available, a detailed analysis has been conducted on a closely related derivative, (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one. This analysis provides valuable insights into the types of non-covalent interactions the 2,4-dimethylfuran (B1205762) moiety can participate in.

The analysis quantifies the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. The most significant contribution comes from hydrogen-hydrogen (H···H) contacts, which is common for organic molecules. This is followed by carbon-hydrogen (C···H/H···C) and oxygen-hydrogen (O···H/H···O) contacts. Smaller contributions are observed from carbon-carbon (C···C) and oxygen-carbon (O···C/C···O) interactions. nih.gov No π–π stacking interactions were observed in the crystal structure of this particular derivative. nih.gov

The detailed breakdown of these interactions is presented in the table below.

Table 1: Percentage Contributions of Intermolecular Contacts for (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 51.1 |

| C···H/H···C | 25.3 |

| O···H/H···O | 15.9 |

| C···C | 5.1 |

| O···C/C···O | 2.5 |

Data derived from the Hirshfeld surface analysis of (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one. nih.gov

These findings demonstrate the importance of both hydrogen bonding and weaker van der Waals forces in the supramolecular assembly of molecules containing the 2,4-dimethylfuran core. The prevalence of H···H, C···H, and O···H contacts underscores the role of hydrogen atoms in mediating the crystal packing.

Chemical Reactivity and Transformation Pathways of 2,4 Dimethylfuran 3 Amine

Cycloaddition Reactions of 2,4-Dimethylfuran-3-amine Analogues

The furan (B31954) ring, due to its low aromaticity, can participate in various cycloaddition reactions that disrupt the ring's conjugation, such as Diels-Alder, 1,3-dipolar, photochemical, and cheletropic reactions quimicaorganica.org.

The Diels-Alder reaction, a [4+2] cycloaddition, is a synthetically important transformation for furan derivatives. Compared to more reactive dienes like cyclopentadiene, furan is less reactive and exhibits lower endo-selectivity in reactions with dienophiles such as maleic anhydride (B1165640) rsc.orgrsc.org. However, the reactivity and selectivity of the furan system can be significantly altered by the presence of substituents on the ring rsc.orgrsc.orgresearchgate.net.

The presence of strong electron-donating groups on the furan ring has been shown to significantly increase the reactivity of the system in Diels-Alder reactions rsc.orgresearchgate.net. Conversely, electron-withdrawing groups decrease reactivity rsc.org. In the case of this compound, the amino group at the 3-position and the methyl groups at the 2- and 4-positions are all electron-donating. This substitution pattern is expected to enhance the electron density of the furan ring, thereby increasing its Highest Occupied Molecular Orbital (HOMO) energy and accelerating the rate of cycloaddition with electron-poor dienophiles.

Computational studies on substituted furans have provided insights into these reactivity trends. The table below summarizes the effect of different substituents on the activation energy of Diels-Alder reactions.

| Furan Derivative | Substituent Position | Substituent Type | Effect on Reactivity |

| 2-Methylfuran | 2 | Electron-donating (weak) | Increased |

| 3-Trifluoroborate Furan | 3 | Activating | Increased |

| 2-Nitro-furan | 2 | Electron-withdrawing | Decreased |

| 2-Dimethylamino-furan | 2 | Electron-donating (strong) | Significantly Increased |

This table is a representation of general trends in furan reactivity based on computational studies rsc.orgresearchgate.netacs.org.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is also influenced by the substitution pattern on the furan ring. For a furan substituted with an electron-donating group, the major regioisomer typically arises from the "ortho" or "para" relationship between the substituent and the newly formed bonds.

For substituted furans, particularly those with bulky or electronically demanding groups, the transition state of the cycloaddition may exhibit a significant degree of asynchronicity acs.org. In the case of an analogue like this compound, the steric hindrance from the methyl groups and the electronic influence of the amine group could lead to an asynchronous transition state in its Diels-Alder reactions.

Transformations Involving the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile and a base.

Amines are well-established nucleophiles that react with a wide range of electrophiles. The unshared electron pair on the nitrogen atom is responsible for this reactivity chemguide.co.ukyoutube.com. The amine group in this compound is expected to undergo typical reactions of a primary or secondary amine, depending on its specific structure (as the name does not specify substitution on the nitrogen). These reactions include:

Alkylation: Reaction with halogenoalkanes (alkyl halides) to form secondary amines, tertiary amines, and eventually quaternary ammonium (B1175870) salts chemguide.co.uk.

Reaction with Epoxides: Nucleophilic ring-opening of epoxides, which is an SN2 type reaction, to yield amino alcohols youtube.com.

Reaction with Aldehydes and Ketones: Addition to the carbonyl group to form a carbinolamine intermediate, which can then dehydrate to form an imine (from a primary amine) or an enamine (from a secondary amine) youtube.com.

The nucleophilicity of amines can be influenced by steric hindrance. The presence of methyl groups adjacent to the amine at the 2- and 4-positions on the furan ring may sterically hinder the approach of bulky electrophiles to the nitrogen atom.

One of the most fundamental reactions of amines is the formation of amides. Amides are typically synthesized by the reaction of an amine with a carboxylic acid derivative libretexts.org. The amine group of this compound is expected to readily form amides through several established methods:

Reaction with Acyl Chlorides: A vigorous and often exothermic reaction with acyl chlorides (acid chlorides) produces the corresponding amide and a hydrochloride salt of the amine chemguide.co.uk.

Reaction with Acid Anhydrides: A similar, though generally slower, reaction occurs with acid anhydrides, yielding the amide and a carboxylate salt of the amine chemguide.co.uk.

Reaction with Carboxylic Acids: Direct condensation with carboxylic acids is possible but typically requires high temperatures or the use of a coupling agent (e.g., DCC, HATU) to facilitate the removal of water nih.gov.

The resulting amides are important synthetic intermediates and are the constituent units of peptides and proteins, where the amide linkage is referred to as a peptide bond libretexts.orglibretexts.org.

Reactivity of the Furan Heterocycle

The furan ring is considered a π-excessive heterocycle, meaning the five atoms of the ring share six π-electrons. This makes it more electron-rich than benzene (B151609) and highly susceptible to electrophilic substitution reactions scribd.compharmaguideline.com. The order of reactivity for common five-membered heterocycles towards electrophiles is generally pyrrole (B145914) > furan > thiophene (B33073) slideshare.netquora.com.

Electrophilic attack on the furan ring preferentially occurs at the 2- and 5-positions (α-positions) due to the greater resonance stabilization of the resulting carbocation intermediate compared to attack at the 3- and 4-positions (β-positions) scribd.compearson.com.

In this compound, the furan ring is highly activated towards electrophilic substitution. The amine group at the 3-position is a powerful activating group, and the methyl groups at the 2- and 4-positions are also activating. These groups direct incoming electrophiles to the vacant 5-position. The combined electron-donating effects of these substituents make the 5-position exceptionally electron-rich and thus the primary site for reactions such as:

Halogenation

Nitration

Sulfonation

Friedel-Crafts acylation scribd.com

The strong activation of the ring may necessitate the use of mild reaction conditions to avoid polymerization or other side reactions, which are common in the chemistry of highly reactive furans.

Computational Chemistry and Theoretical Investigations of 2,4 Dimethylfuran 3 Amine

Quantum Chemical Calculations on Reactivity and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and the energies of various molecular geometries. This information is crucial for predicting how 2,4-Dimethylfuran-3-amine will behave in chemical reactions and how it will interact with other molecules.

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a computational method used to analyze the activation barriers of chemical reactions. wikipedia.orgresearchgate.net It provides a quantitative understanding of reactivity by partitioning the potential energy of a reaction along the reaction coordinate (ζ) into two key components: the activation strain (ΔE_strain) and the interaction energy (ΔE_int). rsc.org

The total energy change (ΔE) is the sum of these two components: ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ) rsc.org

Activation Strain (ΔE_strain) : This term represents the energy required to distort the reactants from their equilibrium geometries into the geometries they adopt at a specific point along the reaction coordinate. nih.gov This component is typically destabilizing and is the primary contributor to the reaction's activation barrier. researchgate.netnih.gov

Interaction Energy (ΔE_int) : This term accounts for the stabilizing interactions (such as electrostatic, orbital, and Pauli repulsion) between the distorted reactant molecules. The transition state occurs at the point along the reaction coordinate where the stabilizing interaction energy overcomes the destabilizing activation strain. nih.gov

ASM is a powerful tool for understanding trends in activation barriers and transition-state geometries. rsc.org While no specific ASM studies on the reactions of this compound were identified, this methodology could be applied to analyze its reactivity in processes like cycloadditions or substitutions, providing insight into the factors that control its reaction rates. researchgate.netnih.gov

| Reaction Coordinate (ζ) | Total Energy (ΔE) (kcal/mol) | Activation Strain (ΔEstrain) (kcal/mol) | Interaction Energy (ΔEint) (kcal/mol) | Description |

|---|---|---|---|---|

| Reactants | 0.0 | 0.0 | 0.0 | Initial state with reactants at infinite separation. |

| Intermediate Point | +10.5 | +25.0 | -14.5 | Reactants approach and begin to distort. |

| Transition State (TS) | +18.2 | +45.8 | -27.6 | Maximum energy point where strain is overcome by interaction. |

| Products | -5.0 | +8.0 | -13.0 | Final state with products formed. |

Energy Decomposition Analysis (EDA) is a computational method used to dissect the interaction energy between molecules (or fragments within a molecule) into physically meaningful components. This analysis provides a detailed picture of the nature of chemical bonds and intermolecular forces. rsc.org A typical EDA scheme partitions the total interaction energy (ΔE_int) into terms such as:

Electrostatic Interaction (ΔE_elstat) : The classical electrostatic interaction between the unperturbed charge distributions of the interacting fragments.

Pauli Repulsion (ΔE_Pauli) : The destabilizing term that arises from the interaction between electrons of the same spin, as described by the Pauli Exclusion Principle.

Orbital Interaction (ΔE_orb) : The stabilizing energy gain from the mixing of occupied and unoccupied orbitals of the fragments, which is indicative of covalent character. This term can be further broken down into contributions from different orbital symmetries (e.g., σ, π).

Dispersion Interaction (ΔE_disp) : The attractive interaction arising from instantaneous electron correlation effects, which is crucial for describing van der Waals forces.

| Energy Component | Energy Value (kcal/mol) | Physical Interpretation |

|---|---|---|

| Total Interaction Energy (ΔEint) | -8.5 | Overall stabilization energy of the complex. |

| Electrostatic (ΔEelstat) | -12.0 | Strong attractive force from permanent dipoles/charges. |

| Pauli Repulsion (ΔEPauli) | +15.5 | Destabilizing repulsion between electron clouds. |

| Orbital Interaction (ΔEorb) | -9.5 | Stabilization from charge transfer and orbital mixing. |

| Dispersion (ΔEdisp) | -2.5 | Contribution from van der Waals forces. |

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. nih.gov

The process involves:

Defining the three-dimensional structure of the receptor's binding site.

Generating multiple possible conformations and orientations (poses) of the ligand within the binding site.

Using a scoring function to estimate the binding affinity for each pose. The score typically reflects the thermodynamic favorability of the interaction. nih.gov

Although no specific molecular docking studies for derivatives of this compound have been reported in the searched literature, this approach would be a logical step in assessing their therapeutic potential. By modifying the core structure of this compound, new derivatives could be designed in silico and docked into the active sites of enzymes like dihydrofolate reductase or cyclooxygenase to evaluate their potential as inhibitors. researchgate.netnih.gov The results can guide synthetic efforts by prioritizing compounds with the most promising predicted binding scores and interaction patterns. mdpi.com

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Derivative A | DHFR | -8.2 | Hydrogen bond with Asp-27; Pi-cation with Arg-52 |

| Derivative B | DHFR | -7.5 | Hydrogen bond with Ile-5; Hydrophobic interactions |

| Derivative C | COX-2 | -9.1 | Hydrogen bond with Ser-530; Pi-sulfur with Met-522 |

| Derivative D | COX-2 | -8.6 | Hydrophobic interactions with Val-523, Leu-352 |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. semanticscholar.org A potential energy surface (PES) is a multi-dimensional surface that maps the energy of a molecule as a function of its geometry. nih.gov By calculating the energy for different conformations, a PES can identify low-energy (stable) conformers, high-energy (unstable) arrangements, and the energy barriers for converting between them.

For flexible molecules, understanding the conformational landscape is crucial as the biological activity and reactivity of a compound often depend on its ability to adopt a specific three-dimensional shape. mdpi.com Theoretical studies on furan (B31954) derivatives, such as 5-methyl-2-ethylfuran, have utilized PES calculations to investigate thermal decomposition pathways, identifying the most energetically favorable routes for reactions like H-transfer and H-addition. nih.gov Such analyses reveal the intricate balance between molecular stability and reactivity. nih.gov

A conformational analysis of this compound would involve systematically rotating the amine group and the methyl groups to map out the PES. This would reveal the most stable conformers and the energy barriers between them, providing fundamental knowledge about the molecule's structural dynamics and how its shape influences its chemical properties.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Utility as a Synthetic Building Block for Complex Molecules

The furan (B31954) nucleus is a common motif in numerous natural products and synthetic molecules with practical applications. The presence of an amino group on this scaffold, as seen in 2,4-Dimethylfuran-3-amine, significantly enhances its utility as a versatile building block in organic synthesis. This is particularly evident in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step from three or more starting materials.

While direct studies on this compound are limited, the reactivity of analogous 3-aminofuran derivatives provides strong evidence for its potential. For instance, highly functionalized 3-aminofurans can be readily synthesized through thiazolium-mediated multicomponent reactions involving thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate (DMAD). This approach highlights the ability of the aminofuran core to participate in complex bond-forming cascades to generate densely functionalized molecules.

The strategic placement of the methyl groups at the 2 and 4 positions of the furan ring in this compound influences its reactivity and stability, potentially directing the outcomes of synthetic transformations. These alkyl substituents can provide steric hindrance or electronic effects that can be exploited to achieve selectivity in the synthesis of complex molecular targets. The amino group, being a key functional handle, allows for a variety of subsequent chemical modifications, further expanding its utility as a foundational component in diversity-oriented synthesis. The ability to generate a diverse set of complex and structurally unique molecules from a common starting material is a cornerstone of modern drug discovery and materials science.

Role as a Precursor in Diverse Heterocyclic Compound Synthesis

One of the most significant applications of aminofurans is their role as precursors in the synthesis of a wide array of heterocyclic compounds. The vicinal arrangement of the amino group and the furan ring system in this compound provides a reactive template for the construction of fused heterocyclic systems.

Research on related 2-aminofurans demonstrates their value in synthesizing fused systems like furo[2,3-b]pyridines and furo[2,3-d]pyrimidines, which are known to possess a broad spectrum of biological activities. frontiersin.org For example, the condensation of 2-aminofurans with appropriate reagents can lead to the formation of these bicyclic and tricyclic structures. frontiersin.org It is highly probable that this compound can undergo similar transformations.

Multicomponent reactions are a particularly powerful tool for leveraging aminofurans in heterocyclic synthesis. windows.net These one-pot procedures can dramatically reduce waste, cost, and reaction time while enabling the assembly of complex heterocyclic frameworks. researchgate.net For instance, a one-pot, three-component reaction can yield highly substituted 2-aminofuran derivatives, which can then be further cyclized to produce more complex heterocyclic structures. jmchemsci.com The reactivity of this compound in such MCRs would likely lead to the formation of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

| Precursor | Reaction Type | Resulting Heterocycle |

| 2-Aminofurans | Friedländer Annulation | Furo[2,3-b]pyridines |

| 2-Aminofurans | Condensation with DMF-DMA | Furo[2,3-d]pyrimidines |

| 3-Aminofurans | Multicomponent Reactions | Poly-substituted furans |

Development as an Intermediate for Specialty Chemicals (e.g., Agrochemicals)

The furan ring is a key structural component in a variety of specialty chemicals, including those with applications in agriculture. While specific examples detailing the use of this compound as an intermediate in agrochemical synthesis are not yet prevalent in the literature, the broader class of furan-based amines holds significant promise in this sector. Amines and their derivatives are recognized as incredibly adaptable building blocks for a vast array of organic substrates and are important precursors for many advanced chemicals, including those used in agriculture. mdpi.com

Aminoalcohols, which share functional similarities with aminofurans, are widely used as intermediates in the agrochemical industry. mdpi.com This suggests that aminofurans like this compound could serve a similar role. The combination of the furan ring, which can impart specific biological activities, and the versatile amino group, which allows for further chemical elaboration, makes this compound an attractive candidate for the synthesis of novel pesticides, herbicides, and fungicides.

The development of efficient synthetic routes to furan-based amines from renewable biomass sources further enhances their potential as sustainable intermediates for the chemical industry. As the demand for greener and more effective agrochemicals grows, the exploration of versatile building blocks like this compound is expected to intensify.

Application as a Ligand or Probe in Biochemical and Enzymatic Investigations

The presence of both a heteroaromatic furan ring and a nitrogen-containing amino group in this compound makes it a candidate for applications as a ligand in coordination chemistry and as a scaffold for the development of biochemical probes. The nitrogen atom of the amino group and the oxygen atom of the furan ring can potentially act as coordination sites for metal ions.

While the coordination chemistry of this compound itself has not been extensively studied, the broader class of amine-containing ligands is known to form stable complexes with a variety of transition metals. uci.edu The specific geometry and electronic properties of the resulting metal complexes would be influenced by the steric and electronic effects of the methyl groups on the furan ring. Such metal complexes could find applications in catalysis or as functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dimethylfuran-3-amine derivatives, and how can reaction yields be improved?

- Methodological Answer : The synthesis of structurally related furan-amine derivatives (e.g., N-aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines) often employs nucleophilic substitution reactions. For example, coupling aryl amines with halogenated furan precursors under reflux in anhydrous solvents (e.g., THF or DCM) with catalytic bases like KCO achieves yields of 63–83% . Purification via column chromatography (Hexane/EtOAc gradients) and recrystallization improves purity. To optimize yields, control reaction temperature (60–80°C), use excess amine, and monitor intermediates by TLC .

Q. How should researchers characterize this compound analogs to confirm structural integrity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., methyl groups at δ 2.1–2.6 ppm, aromatic protons at δ 6.8–7.8 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ for CHNO at m/z 240.1) .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Q. What safety protocols are critical when handling this compound and its derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- Waste Disposal : Segregate amine-containing waste and neutralize acidic byproducts before disposal .

- Emergency Response : For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictory regioselectivity data in substitution reactions of this compound analogs?

- Methodological Answer : Contradictions in regioselectivity (e.g., para vs. ortho substitution) may arise from steric/electronic effects. Strategies include:

- Computational Modeling : Use DFT calculations to predict reactive sites based on frontier molecular orbitals .

- Isotopic Labeling : Track substituent positions via N or C NMR .

- Controlled Experiments : Vary reaction solvents (polar vs. nonpolar) to assess electronic stabilization effects .

Q. What analytical techniques resolve spectral overlaps in this compound derivatives with complex substituents?

- Methodological Answer : For overlapping NMR signals (e.g., aromatic protons or methyl groups):

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign protons/carbons unambiguously .

- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes .

- Derivatization : Convert amines to sulfonamides or trifluoroacetates to shift peaks and simplify spectra .

Q. How do steric and electronic modifications to this compound impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Steric Modifications : Introduce bulky groups (e.g., isopropyl or benzyl) to assess binding pocket compatibility. For example, N-isopropyl derivatives show reduced activity due to steric hindrance .

- Electronic Modifications : Add electron-withdrawing groups (e.g., -Cl, -CF) to enhance electrophilicity and target engagement .

- Bioassay Validation : Test analogs in enzyme inhibition assays (e.g., IC measurements) and correlate with computational docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.